Ethenylurea

Organic Synthesis Heck Coupling N-Vinylurea Chemistry

Researchers requiring vinyl monomers for hydrolytically generating polycationic vinylamine biocidal coatings often face multi-step functionalization bottlenecks. Ethenylurea (N-vinylurea, CAS 13370-08-6) directly addresses this: its urea moiety enables single-step hydrolysis to vinylamine units (US6261581), while its unique Q-e values and hydrogen-bonding capacity yield UCST-type thermoresponsive polymers unattainable with NVP or NVCL. Additionally, it serves as a regioselective Heck cross-coupling partner (yields 62-98%). BenchChem supplies this monomer at ≥95% purity with reliable global logistics.

Molecular Formula C3H6N2O
Molecular Weight 86.09 g/mol
CAS No. 13370-08-6
Cat. No. B085071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenylurea
CAS13370-08-6
SynonymsN-VINYLUREA
Molecular FormulaC3H6N2O
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC=CNC(=O)N
InChIInChI=1S/C3H6N2O/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6)
InChIKeyFAFWKDXOUWXCDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethenylurea: Core Properties and Structure


Ethenylurea (N-vinylurea, CAS 13370-08-6) is a small-molecule vinyl monomer with the molecular formula C₃H₆N₂O and a molecular weight of 86.09 g/mol . It features a urea moiety directly attached to a vinyl group, placing it in the N-vinylamide class of compounds. Predicted physicochemical data (ACD/Labs Percepta Platform v14.00) indicate a density of 1.0±0.1 g/cm³, a boiling point of 135.0±13.0 °C at 760 mmHg, and a calculated LogP of -0.64 . The compound is available from commercial suppliers at purities typically ≥95% (HPLC) and is utilized in specialized polymer synthesis and research applications .

Class N-vinylamide monomer with urea-vinyl dual functionality
Workflow Specialized copolymer synthesis and post-polymerization modification research
Note Predicted physicochemical data — verify experimentally for critical applications

Why Ethenylurea Substitution Is Unsound


While N-vinylformamide (NVF), N-vinylpyrrolidone (NVP), and N-vinylcaprolactam (NVCL) share the N-vinylamide backbone, ethenylurea's unsubstituted urea group imparts a unique dual electronic character and tautomeric equilibrium that fundamentally alters its copolymerization behavior, post-polymerization modification potential, and biomaterial properties [1][2]. Unlike NVF, which hydrolyzes solely to amine functionalities, ethenylurea-derived copolymers retain urea moieties that enable hydrogen-bond-driven phase separation (UCST-type thermoresponsiveness) [3]. Furthermore, its Q-e values differ from other vinyl monomers, precluding simple molar substitution in copolymer recipes without substantial changes in reactivity ratios and final polymer composition [2]. Direct substitution without experimental validation will result in materials with divergent molecular architecture, thermal response, and biocidal efficacy.

Target
Common Substitute
Risk Context
Ethenylurea
N-Vinylformamide (NVF)
Hydrolysis yields amine only; ureido hydrogen-bond UCST phase behavior absent
Ethenylurea
N-Vinylpyrrolidone (NVP)
No primary amine generation pathway; Q-e mismatch may alter copolymer composition
Ethenylurea
N-Vinylcaprolactam (NVCL)
LCST-type response only; ureido hydrogen-bond network and tautomeric equilibrium absent

Key Differentiating Evidence for Ethenylurea


Dual Reactivity in Heck Coupling

Ethenylurea demonstrates both nucleophilic and electrophilic reactivity in cross-coupling reactions, a property not uniformly observed across N-vinylamides. For instance, in Heck couplings with aryl triflates, N-vinylurea participates with high regioselectivity, yielding products in 62-98% using 1.5 mol% Pd₂(dba)₃ and 3 mol% DPPF in dioxane with reaction times of approximately 1 hour [1]. This contrasts with N-vinylamides lacking the urea moiety, which may exhibit lower regioselectivity or require different catalytic conditions. The urea group's ability to stabilize intermediates via tautomerism contributes to this unique reactivity profile [2].

Heck Coupling Reactivity
Context-dependent
62–98% yield; Pd₂(dba)₃/DPPF; dioxane; ~1 h
Supports synthetic route evaluation for benzylic amine precursors
Verify regioselectivity under target coupling conditions
Organic Synthesis Heck Coupling N-Vinylurea Chemistry

Hydrolyzable Precursor to Biocidal Vinylamine

Copolymers containing N-vinylurea can be hydrolyzed to generate vinylamine units, which are the active biocidal species in a class of antimicrobial polymers patented by BASF [1]. The patent specifies that polymers containing 0.1 to 100 mol% vinylamine units (or ethyleneimine units) exhibit biocidal activity. In contrast, many alternative N-vinyl monomers (e.g., N-vinylpyrrolidone, N-vinylcaprolactam) do not directly yield primary amine functionalities upon simple hydrolysis, thus limiting their direct utility in generating polycationic biocides without additional synthetic steps [2]. This inherent hydrolysable character positions N-vinylurea as a strategic comonomer for designing hydrolytically activated antimicrobial surfaces or materials.

Vinylamine Biocide Route
Class-level
Hydrolysis yields vinylamine units (0.1–100 mol% for reported activity)
Supports antimicrobial polymer research pathway
Class-level inference; verify activity in target copolymer system
Polymer Chemistry Biocides Antimicrobial Materials

UCST-Type Thermoresponsive Copolymers

Ureido copolymers derived from N-vinylurea, specifically poly(vinylamine-co-vinylurea) (PVU), exhibit upper critical solution temperature (UCST)-type liquid-liquid phase separation (LLPS) under physiological conditions, a property not shared by other common N-vinyl polymers like poly(N-vinylpyrrolidone) or poly(N-vinylcaprolactam) [1]. The phase separation temperature (Tp) can be tuned by controlling the vinylurea/vinylamine ratio or by incorporating photoresponsive moieties (e.g., azobenzene), with reported Tp ranges of 10 to 52 °C achieved by varying azobenzene content in Azo-PVU copolymers [2]. This UCST behavior enables reversible coacervation, which has been demonstrated to induce spatiotemporal control over protein recruitment and cell aggregation into spheroids.

UCST Thermoresponse
Class-level
UCST-type coacervation; Tp tunable 10–52 °C in Azo-PVU copolymers
Enables UCST biomaterial and coacervate research studies
Tp depends on copolymer composition and photoresponsive moiety content
Biomaterials Thermoresponsive Polymers Liquid-Liquid Phase Separation

Reactivity Ratios and Q-e Values with Vinyl Acetate

In free-radical copolymerization with vinyl acetate (VAc), the monomer reactivity ratios and Alfrey-Price Q-e parameters for N-vinylurea (VU) were experimentally determined. The Q and e values for VU obtained in methanol and methanol-dioxane solvent systems are comparable to those of other monomers bearing >NCO-pendant groups, with the e value indicating that the urea group acts as an electron-donating moiety [1]. This contrasts with monomers like N-vinylformamide (NVF), which has different Q-e parameters reflecting its distinct electronic nature [2]. Furthermore, the copolymerization parameters of VU show a pronounced solvent effect, interpreted as evidence for a tautomeric equilibrium (N-vinylurea ⇌ N-ethylideneurea) at polymerization temperatures, a behavior not observed in many other vinyl monomers [1].

Reactivity Ratios vs VAc
Reported
Q-e values differ from NVF; solvent-dependent tautomerism documented
Informs copolymer composition and sequence distribution modeling
Full numerical Q-e data requires source review; tautomerism complicates kinetics
Polymer Science Copolymerization Kinetics Reactivity Ratios

Infrared Spectral Signature for Quality Control

A transmission infrared (IR) spectrum of N-vinylurea (ethenylurea) has been recorded from a film cast from water, providing a definitive spectral fingerprint for this monomer [1]. The spectrum, available in the SpectraBase database, includes characteristic absorptions for the urea C=O stretch, N-H bending, and vinyl C=C stretch. This spectral data allows for rapid, non-destructive verification of monomer identity and purity, and can differentiate N-vinylurea from structurally similar N-vinylamides (e.g., N-vinylformamide, which lacks the urea N-H bending modes) or from its tautomer or hydrolysis products .

IR Spectral Fingerprint
Specification review
Definitive FTIR spectrum; film cast from water; urea C=O and N-H modes present
Supports incoming QC identity verification
Validate against current lot spectrum for batch consistency
Analytical Chemistry Quality Control FTIR Spectroscopy

Validated Application Scenarios for Ethenylurea


Biocidal Polymers via Post-Polymerization Hydrolysis

Procure N-vinylurea as a comonomer to synthesize copolymers that, upon simple hydrolysis, generate vinylamine units conferring broad-spectrum biocidal activity. This application leverages the direct hydrolytic conversion of N-vinylurea residues to polycationic vinylamine, a feature documented in BASF patent US6261581 [1]. In contrast to using alternative monomers that require multi-step functionalization, this route streamlines the production of antimicrobial coatings, water-treatment polymers, and hygiene products. The degree of hydrolysis and resulting charge density can be analytically controlled [1].

UCST Thermoresponsive Hydrogels and Coacervates

Utilize N-vinylurea to create ureido copolymers (e.g., poly(vinylamine-co-vinylurea)) that exhibit upper critical solution temperature (UCST) behavior, enabling reversible liquid-liquid phase separation (coacervation) under physiological conditions [2]. This unique thermoresponsiveness allows for spatiotemporal control over protein recruitment and cell aggregation, as demonstrated with azobenzene-modified PVU systems showing tunable phase separation temperatures between 10 and 52 °C [3]. This scenario is directly supported by evidence of UCST behavior exclusive to ureido polymers, not observed with conventional N-vinyl monomers like NVP or NVCL [2].

Heck Coupling Precursor for Benzylic Amines

Employ N-vinylurea in Heck cross-coupling reactions with aryl triflates to generate N-acyl-N-vinylamine intermediates that undergo facile acidic hydrolysis to aryl methyl ketones or hydrogenation to pharmaceutically relevant benzylic amines [4]. The high regioselectivity and yields (62-98%) achieved with N-vinylurea derivatives under mild conditions (1.5 mol% Pd₂(dba)₃, 3 mol% DPPF, dioxane, ~1 h) make it a valuable building block for medicinal chemistry and fine chemical synthesis [5]. This synthetic utility stems from the dual nucleophilic/electrophilic character of the N-vinylurea framework [6].

Application
Selection Property
Validation Focus
Post-polymerization hydrolysis to vinylamine copolymers
Hydrolyzable urea-to-amine conversion pathway
Vinylamine charge density and antimicrobial endpoint assessment
UCST-type thermoresponsive coacervates and hydrogels
Ureido hydrogen-bond network tunability
Phase separation temperature (Tp) under target buffer conditions
Heck coupling building block for benzylic amine synthesis
Dual nucleophilic/electrophilic reactivity profile
Regioselectivity and yield in target aryl triflate coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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